4,10-Dimethylphenanthrene
Overview
Description
4,10-Dimethylphenanthrene is an organic compound with the molecular formula C16H14. It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 4 and 10 positions on the phenanthrene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,10-Dimethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an anhydrous environment and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve large-scale Friedel-Crafts alkylation processes. Industrial setups would focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4,10-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to more saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of halogenated or nitrated phenanthrene derivatives
Scientific Research Applications
4,10-Dimethylphenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other organic materials
Mechanism of Action
The mechanism of action of 4,10-Dimethylphenanthrene involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenic effects. The pathways involved include the activation of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can form adducts with DNA .
Comparison with Similar Compounds
Phenanthrene: The parent compound without methyl substitutions.
1,2-Dimethylphenanthrene: A similar compound with methyl groups at different positions.
3,6-Dimethylphenanthrene: Another isomer with methyl groups at the 3 and 6 positions.
Uniqueness: 4,10-Dimethylphenanthrene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, melting points, and solubility compared to other dimethylphenanthrene isomers .
Properties
IUPAC Name |
4,10-dimethylphenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-6-5-9-14-12(2)10-13-7-3-4-8-15(13)16(11)14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTFYOZHQKNINL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C=C(C2=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177762 | |
Record name | 4,10-Dimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23189-63-1 | |
Record name | 4,10-Dimethylphenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23189-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,10-Dimethylphenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023189631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,10-Dimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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